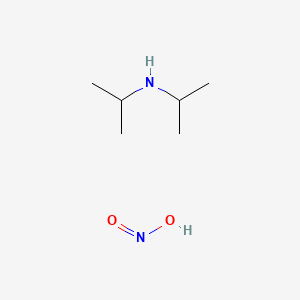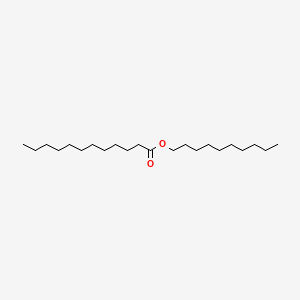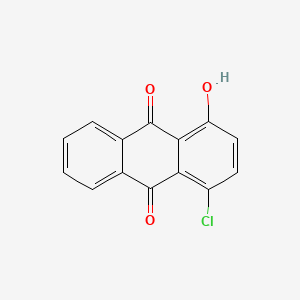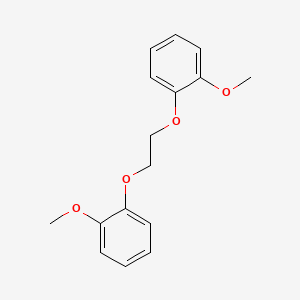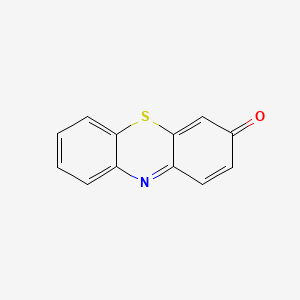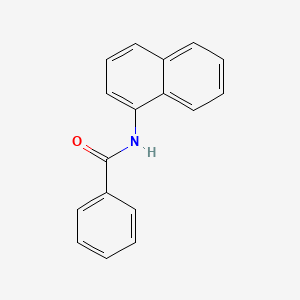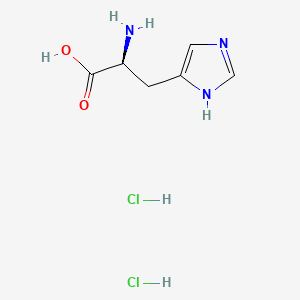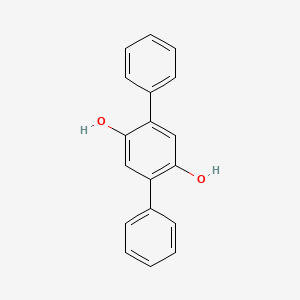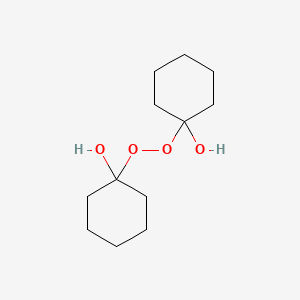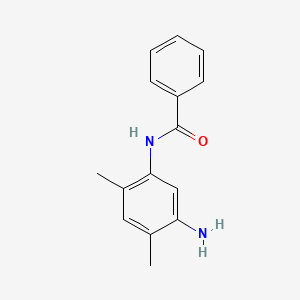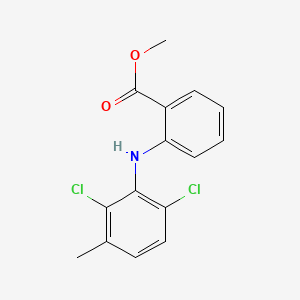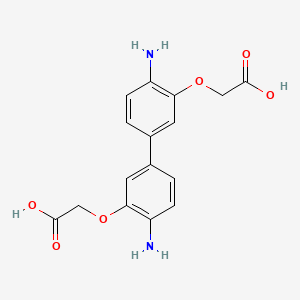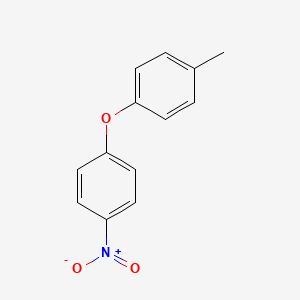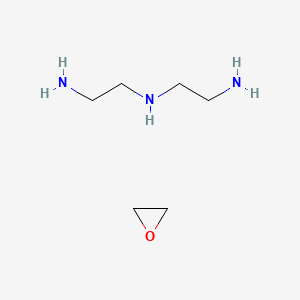
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane is a polymeric compound formed by the reaction of 1,2-ethanediamine with oxirane. This compound is known for its versatility and is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-ethanediamine, N-(2-aminoethyl)-, polymer with oxirane typically involves the polymerization of 1,2-ethanediamine with oxirane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the polymerization process. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired polymer structure is obtained.
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polymerization reactors where 1,2-ethanediamine and oxirane are mixed in precise ratios. The reaction is monitored and controlled to maintain consistent quality and yield of the polymer. The final product is then purified and processed for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the polymer’s structure and properties.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the polymer.
Wissenschaftliche Forschungsanwendungen
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane has a wide range of scientific research applications, including:
Chemistry: Used as a reagent and catalyst in various chemical reactions.
Biology: Employed in the synthesis of biomolecules and as a component in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Wirkmechanismus
The mechanism by which 1,2-ethanediamine, N-(2-aminoethyl)-, polymer with oxirane exerts its effects involves interactions with various molecular targets and pathways. The polymer can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. These interactions are mediated by the polymer’s functional groups, which can form covalent or non-covalent bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriamine: A similar compound with three amine groups, used in various industrial applications.
Ethylenediamine: A simpler diamine compound used in the synthesis of various chemicals.
Polyethyleneimine: A polymer with a similar structure, used in water treatment and other applications.
Uniqueness
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane is unique due to its specific polymer structure and the presence of both amine and oxirane groups. This combination of functional groups gives the polymer distinct chemical properties and makes it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
28063-82-3 |
|---|---|
Molekularformel |
C6H17N3O |
Molekulargewicht |
147.22 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;oxirane |
InChI |
InChI=1S/C4H13N3.C2H4O/c5-1-3-7-4-2-6;1-2-3-1/h7H,1-6H2;1-2H2 |
InChI-Schlüssel |
BCHAIBIXCFCBIS-UHFFFAOYSA-N |
SMILES |
C1CO1.C(CNCCN)N |
Kanonische SMILES |
C1CO1.C(CNCCN)N |
Key on ui other cas no. |
28063-82-3 |
Piktogramme |
Corrosive; Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


